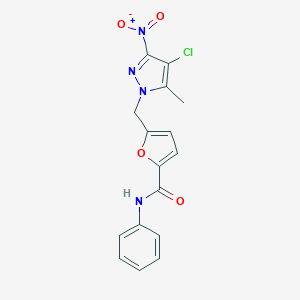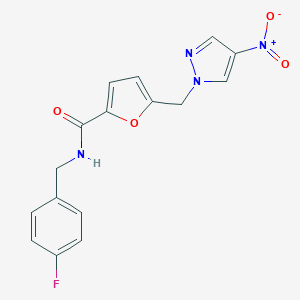
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the inhibition of certain enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These enzymes are involved in various cellular processes such as cell cycle regulation and gene expression. Inhibition of these enzymes by 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide leads to the suppression of cancer cell proliferation and the reduction of inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its potency as an inhibitor of CDKs and HDACs, its anti-inflammatory properties, and its potential applications in cancer therapy. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. These include further studies on its mechanism of action, its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease, and the development of more potent and selective inhibitors of CDKs and HDACs. Additionally, studies on the safety and efficacy of this compound in humans are needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-isopropyl-6-methylaniline in the presence of a chlorinating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of certain enzymes involved in cancer cell proliferation, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Eigenschaften
Produktname |
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C16H20ClN3O |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
4-chloro-1,5-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-9(2)12-8-6-7-10(3)14(12)18-16(21)15-13(17)11(4)20(5)19-15/h6-9H,1-5H3,(H,18,21) |
InChI-Schlüssel |
UCFTXROROGWICG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2Cl)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)


![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)